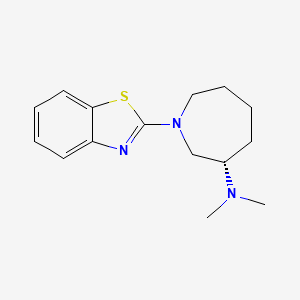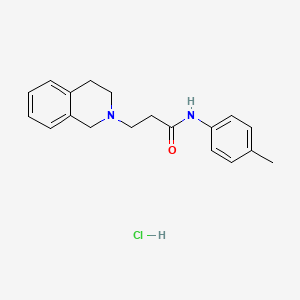![molecular formula C21H20FN3O3S B5556973 (3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)
(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to this chemical structure involves reactions like esterification and cyclization. For instance, the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of related compounds. Esterification of these tautomeric mixtures with methanol and sulfuric acid results in unexpected cleavage products of the cyclic form (Nadirova et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed through techniques like X-ray diffraction, IR, and NMR spectroscopy. For example, a study on a related compound utilized X-ray diffraction to investigate its molecular and crystal structure, showing good agreement between theoretical and experimental data (Alaşalvar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate a variety of changes and transformations. The nucleophilic cleavage of the epoxy bridge in one such compound results in a product with a cis-fused bicyclic system (Toze et al., 2013).
科学的研究の応用
Orexin Receptor Antagonism and Compulsive Behavior
Compounds with structural elements similar to the molecule have been evaluated for their role in modulating orexin receptors, which are implicated in feeding, arousal, stress, and drug abuse behaviors. For instance, selective antagonism at orexin receptors, especially OX1R, has shown potential in reducing binge eating behaviors in animal models without affecting standard food intake or inducing sleep at effective doses, suggesting a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity
Structural analogs featuring thiazole and carboxamide groups have demonstrated significant antimicrobial properties. This includes the synthesis and evaluation of compounds for their activity against a variety of bacterial and fungal strains, indicating the potential for developing new antimicrobial agents based on these core structures (Hegab et al., 2009).
Anticancer Properties
Compounds incorporating fluorophenyl and thiazolyl moieties have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Some of these compounds have shown promising anticancer activity, with specific structural modifications enhancing their potency and selectivity towards tumor cells. This research avenue explores the potential of these compounds as antitumor agents, contributing to the discovery of novel chemotherapeutic options (Hutchinson et al., 2001).
Metabolism and Disposition Studies
The disposition and metabolism of related compounds, particularly those functioning as orexin receptor antagonists, have been studied in humans. These studies provide valuable insights into the pharmacokinetics and metabolic pathways of such compounds, facilitating the development of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Renzulli et al., 2011).
特性
IUPAC Name |
(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-12-23-14(10-29-12)9-24(2)19(26)17-16-7-8-21(28-16)11-25(20(27)18(17)21)15-5-3-13(22)4-6-15/h3-8,10,16-18H,9,11H2,1-2H3/t16-,17?,18?,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUOYSUMOMSCNJ-RJPLPAITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)



![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)
![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)
![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)


![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)